Propyl nicotinate (CAS 7681-15-4) is an alkyl ester of nicotinic acid utilized primarily as a rubefacient in topical formulations and as an electrophilic precursor in pharmaceutical synthesis [1]. Characterized by its intermediate lipophilicity and stable liquid state at standard temperature and pressure, it bridges the gap between highly volatile, rapid-acting lower esters (like methyl nicotinate) and slow-acting, highly lipophilic higher esters (like hexyl nicotinate) [2]. For industrial buyers, propyl nicotinate offers a balanced permeation profile for transdermal applications and improved handling characteristics for continuous liquid-phase manufacturing.
Substituting propyl nicotinate with the more common methyl nicotinate often leads to formulation and application failures. Methyl nicotinate is a low-melting solid (40–43 °C) prone to agglomeration, which complicates volumetric dosing and requires heated processing lines [1]. In topical applications, methyl nicotinate's low log P (~0.8) drives overly rapid skin penetration, frequently causing acute, harsh erythema rather than a sustained warming effect [1]. Conversely, substituting with hexyl nicotinate results in excessive lipophilicity, severely delaying the onset of vasodilation. Furthermore, in chemical synthesis, using methyl nicotinate generates methanol as a byproduct, whereas propyl nicotinate generates propanol, which is less toxic and easier to manage in specific high-temperature reflux systems [2].
In industrial formulation, the physical state of the active ingredient dictates the required handling infrastructure. Propyl nicotinate is a stable liquid at room temperature, with a boiling point of approximately 235°C. In contrast, the widely used analog methyl nicotinate is a low-melting solid (melting point 40–43°C) that exhibits a strong tendency to agglomerate into clumps during storage [1]. This phase difference means that propyl nicotinate can be seamlessly integrated into continuous liquid-dosing systems, whereas methyl nicotinate requires specialized powder handling, dust mitigation, or heated pre-melting tanks.
| Evidence Dimension | Melting Point and Physical State at 25°C |
| Target Compound Data | Liquid (Melting point < 20°C, Boiling point ~235°C) |
| Comparator Or Baseline | Methyl nicotinate: Solid powder with agglomeration tendency (Melting point 40–43°C) |
| Quantified Difference | Phase difference at standard operating conditions; >20°C difference in melting point. |
| Conditions | Standard pharmaceutical manufacturing facility conditions (20–25°C) |
Enables direct volumetric pumping and continuous liquid processing without the need for heated melting tanks or dust mitigation.
The permeation rate of nicotinate esters through the stratum corneum is heavily dependent on their partition coefficient (log P). Methyl nicotinate possesses a low log P of approximately 0.8, which drives extremely rapid skin penetration and often results in acute, harsh erythema [1]. Propyl nicotinate possesses an intermediate log P of approximately 1.7–1.8 [2]. This nearly 1.0 log unit increase in lipophilicity retards the initial flux rate just enough to provide a controlled, sustained rubefacient and vasodilatory effect, avoiding the painful spiking associated with the methyl ester while acting faster than the highly lipophilic hexyl nicotinate.
| Evidence Dimension | Partition Coefficient (Log P) |
| Target Compound Data | Log P ~ 1.7 - 1.8 |
| Comparator Or Baseline | Methyl nicotinate: Log P ~ 0.8 |
| Quantified Difference | ~1.0 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition models for transdermal flux prediction |
Moderates the transdermal flux rate, preventing the acute harsh flushing associated with methyl nicotinate while ensuring a sustained rubefacient effect.
Nicotinate esters are frequently used as electrophilic precursors in the base-catalyzed synthesis of pyrrolidone derivatives, such as in the production of chiral nicotine [1]. When methyl nicotinate is used in these condensation reactions (typically run at ~100°C), it generates methanol (boiling point 65°C) as a byproduct, which is highly toxic and creates significant vapor pressure in the reactor. Substituting with propyl nicotinate yields 1-propanol (boiling point 97°C) instead. This +32°C shift in byproduct boiling point substantially reduces reactor pressurization risks and eliminates methanol toxicity from the waste stream.
| Evidence Dimension | Condensation Byproduct Boiling Point and Toxicity |
| Target Compound Data | Yields 1-propanol (Boiling point 97°C, lower toxicity) |
| Comparator Or Baseline | Methyl nicotinate: Yields methanol (Boiling point 65°C, high toxicity) |
| Quantified Difference | +32°C increase in byproduct boiling point; elimination of methanol generation |
| Conditions | Base-catalyzed condensation with N-methyl-2-pyrrolidone at 100°C |
Improves process safety and reduces vapor pressure complications during high-temperature reflux in API synthesis.
Where this compound is the right choice for muscle-relaxing creams, sports ointments, or targeted transdermal delivery systems requiring a prolonged vasodilatory effect without the immediate, painful stinging associated with methyl nicotinate [1].
Where this compound is the right choice for automated manufacturing systems that require direct volumetric pumping and cannot easily accommodate the powder handling, dust extraction, or heated hoppers required for solid methyl nicotinate.
Where this compound is the right choice as an electrophilic nicotinoyl donor in the base-catalyzed synthesis of chiral nicotine or other pyrrolidines, specifically when facility safety protocols or reactor pressure limits restrict the generation of highly volatile methanol[2].
Irritant